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Compound of Interest
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Cat. No.: B13396808 Get Quote

Welcome to the Technical Support Center. This resource is designed to assist researchers,

scientists, and drug development professionals in preventing Rituximab interference in B-cell

crossmatch assays. Below you will find troubleshooting guides and frequently asked questions

to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why does Rituximab cause interference in B-cell
crossmatch assays?
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the

surface of B-lymphocytes.[1][2] In B-cell crossmatch assays, such as the flow cytometry

crossmatch (FCXM) and complement-dependent cytotoxicity (CDCXM) assays, the presence

of Rituximab in the patient's serum can lead to false-positive results.[2][3][4]

This interference occurs because Rituximab in the patient's serum binds to the CD20 on the

donor's B-cells. In FCXM, a secondary anti-human IgG antibody, which is used to detect patient

antibodies bound to donor cells, will also bind to the Rituximab that is already attached to the

B-cells.[4] This results in a positive signal, incorrectly suggesting the presence of donor-specific

anti-HLA antibodies.[4] In CDCXM, the binding of Rituximab, an IgG antibody, to the B-cell

surface can activate the complement cascade, leading to cell lysis and a false-positive result.

[3][4]
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Q2: What are the primary methods to prevent Rituximab
interference?
There are three main strategies to mitigate or eliminate Rituximab interference in B-cell

crossmatch assays:

Enzymatic treatment of donor B-cells: Using an enzyme like Pronase to remove the CD20

antigen from the B-cell surface.[5][6]

Blocking Rituximab in patient serum: Employing an anti-Rituximab (anti-idiotype) antibody to

neutralize the Rituximab in the patient's serum before it can bind to the donor B-cells.[3][7][8]

Chemical treatment of patient serum: Using a reducing agent like Dithiothreitol (DTT) to

denature antibodies.[1]

Each method has its own advantages and disadvantages, which are detailed in the

troubleshooting guide below.

Troubleshooting Guide
This guide provides solutions to common problems encountered due to Rituximab interference.

Issue 1: False-positive B-cell crossmatch results in a
patient treated with Rituximab.

Cause: Rituximab from the patient's serum is binding to CD20 on donor B-cells, which is

then detected by the secondary antibody (in FCXM) or activates complement (in CDCXM).[3]

[4]

Solutions:

Method 1: Pronase Treatment of Donor B-Cells. This method involves enzymatically

removing the CD20 antigen from the donor B-cells.[5][6]

Experimental Protocol: A detailed protocol for Pronase treatment is provided in the

"Experimental Protocols" section.
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Advantages: Effectively removes CD20, preventing Rituximab binding.[5]

Disadvantages: Pronase is a non-specific protease and can also degrade other cell

surface proteins, including HLA class I and II molecules, potentially leading to false-

negative results, especially at higher concentrations.[4][6][9]

Method 2: Pre-incubation of Patient Serum with an Anti-Rituximab Antibody. This is a more

targeted approach where an antibody specific to Rituximab is used to block its activity.[3]

[7]

Experimental Protocol: A protocol for using an anti-Rituximab antibody is outlined in the

"Experimental Protocols" section.

Advantages: Highly specific to Rituximab and does not affect other antibodies or cell

surface proteins, thus preserving the integrity of the crossmatch for detecting true

donor-specific antibodies.[1][3]

Disadvantages: Requires the acquisition of a specific anti-Rituximab antibody, which

may have cost implications.

Method 3: Dithiothreitol (DTT) Treatment of Patient Serum. DTT is a reducing agent that

can denature IgM antibodies and has been reported to mitigate interference from some

IgG therapeutic antibodies.[1][10]

Experimental Protocol: A general protocol for DTT treatment is available in the

"Experimental Protocols" section.

Advantages: Can be effective in reducing false positivity.[1]

Disadvantages: DTT treatment is non-specific and can also denature clinically relevant

alloantibodies (both IgM and potentially some IgG), leading to false-negative results.

The exact mechanism by which it affects Rituximab is not fully proven.[1]

Issue 2: Concern about false-negative results after using
Pronase.
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Cause: High concentrations of Pronase can degrade HLA antigens on the B-cell surface,

preventing the detection of true donor-specific antibodies.[9]

Solutions:

Optimize Pronase Concentration: It is crucial to titrate the Pronase concentration to find a

balance between removing CD20 and preserving HLA antigen integrity. Studies suggest

that while higher concentrations (2-3 mg/mL) effectively eliminate Rituximab interference,

they carry a risk of false negatives for weaker donor-specific antibody reactions.[9] A

concentration of 1 mg/mL for 30 minutes has been shown to reduce background reactivity

while having an acceptable impact on MHC I and II expression.[11]

Use an Alternative Method: If false negatives are a significant concern, using the anti-

Rituximab antibody method is a more specific and safer alternative.[3][8]

Quantitative Data Summary
The following table summarizes the quantitative data from studies on methods to prevent

Rituximab interference.
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Method
Reagent/En
zyme

Concentrati
on/Ratio

Incubation
Time &
Temperatur
e

Outcome
Potential
Issues

Pronase

Treatment
Pronase 1 mg/mL 30 minutes

Reduced

background

reactivity with

acceptable

decrease in

CD19, CD20,

and MHC I/II

expression.

[11]

Higher

concentration

s (>2 mg/mL)

can

significantly

affect MHC

expression.

[11]

Pronase 2-3 mg/mL Not specified

Effectively

eliminated

Rituximab

interference.

[9]

Risk of false-

negativity for

weak donor-

specific

antibody

reactions.[9]

Anti-

Rituximab

Antibody

10C5 clone

1 µL of

antibody to 5

µL of serum

(1:5 ratio)

15 minutes at

room

temperature

Completely

abolished

false-positive

results in

both CDC

and FACS

crossmatch.

[3][7]

Did not nullify

expected

positive

results for

strong DSAs.

[7]

MB2A4 clone

2-fold excess

of anti-

Rituximab

antibody

Not specified

Eliminated

the high

median

channel shift

caused by

Rituximab.[8]

Does not

influence T-

cell

crossmatch

results.[8]
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DTT

Treatment

Dithiothreitol

(DTT)
0.01 M

30 minutes at

37°C

Inactivates

IgM

antibodies,

may affect

some IgG

antibodies.

[12]

Non-specific,

can denature

clinically

relevant

alloantibodies

.[1]

Experimental Protocols
Protocol 1: Pronase Treatment of Donor Lymphocytes
This protocol is adapted from methodologies described in the literature.[5][11]

Isolate donor lymphocytes (B-cells).

Wash the cells with an appropriate buffer (e.g., PBS).

Prepare a fresh solution of Pronase at a concentration of 1 mg/mL in buffer.

Resuspend the lymphocyte pellet in the Pronase solution.

Incubate for 30 minutes at 37°C with gentle agitation.

Stop the reaction by adding a surplus of buffer containing serum (e.g., FBS) to inactivate the

Pronase.

Wash the cells three times with buffer to remove any residual enzyme.

The Pronase-treated cells are now ready for use in the crossmatch assay.

Protocol 2: Blocking Rituximab with an Anti-Rituximab
Antibody
This protocol is based on the use of the 10C5 anti-Rituximab antibody clone.[3][7]

Obtain patient serum for the crossmatch assay.
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For every 5 µL of patient serum, add 1 µL of the 10C5 anti-Rituximab antibody solution.

Gently mix and incubate the serum-antibody mixture for 15 minutes at room temperature.

Following the incubation, the treated serum is ready to be used in the standard crossmatch

protocol with untreated donor B-cells.

Protocol 3: Dithiothreitol (DTT) Treatment of Patient
Serum
This is a general protocol for DTT treatment to inactivate IgM antibodies, which may also affect

Rituximab.[12]

Prepare a 0.01 M DTT solution in PBS.

Mix an equal volume of patient serum with the 0.01 M DTT solution (e.g., 50 µL serum + 50

µL DTT solution).

As a control, mix an equal volume of patient serum with PBS.

Incubate both tubes at 37°C for 30 minutes.

The DTT-treated serum and the control serum are now ready for use in the crossmatch

assay.
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Caption: Mechanism of Rituximab interference in B-cell crossmatch assays.
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Method 1: Pronase Treatment Method 2: Anti-Rituximab Antibody
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Caption: Workflows for preventing Rituximab interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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